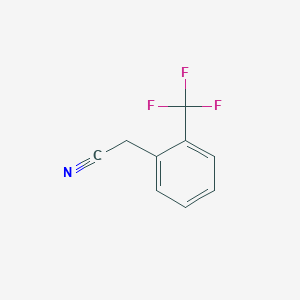

2-(Trifluoromethyl)phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDCZSJGEUSERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184460 | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3038-47-9 | |

| Record name | 2-(Trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3038-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003038479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT2S6XK2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group at the ortho position of the phenyl ring imparts unique electronic properties and steric hindrance, influencing its reactivity and the physiological activity of its derivatives. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₃N | [1] |

| Molecular Weight | 185.15 g/mol | [1][2] |

| CAS Number | 3038-47-9 | [1][2] |

| Appearance | White or colorless to yellow to orange powder to lump to clear liquid | [3][4] |

| Melting Point | 32-35 °C | [2][5] |

| Boiling Point | 92 °C at 11 mmHg | [3][4] |

| Density | 1.2863 g/cm³ (estimate) | [5] |

| Flash Point | 89 °C (closed cup) | [2] |

| Solubility | Information not available. | |

| Refractive Index | 1.4630 | [5] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of available spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The benzylic protons (-CH₂CN) would likely appear as a singlet further upfield.

-

¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, the nitrile carbon, and the trifluoromethyl carbon would be observed. The trifluoromethyl group would likely cause splitting of the signal for the carbon to which it is attached and potentially other nearby carbons.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. While a detailed spectrum with peak assignments is not available, the following absorptions are expected:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (nitrile) | ~2240-2260 (sharp, medium intensity) |

| C-F (trifluoromethyl) | ~1100-1350 (strong, broad) |

| C-H (aromatic) | ~3000-3100 (medium) |

| C=C (aromatic) | ~1450-1600 (medium to weak) |

Mass Spectrometry (MS)

Mass spectrometry data from the NIST database indicates a molecular ion peak (M⁺) at m/z 185, which corresponds to the molecular weight of the compound.[1] Other significant fragments are observed at m/z 165, 116, and 109.[1]

Synthesis and Purification

Synthetic Route

A common method for the synthesis of this compound involves the nucleophilic substitution of a halide with a cyanide salt. A representative procedure is the reaction of 2-(trifluoromethyl)benzyl bromide with potassium cyanide.[6]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on a literature procedure.[6]

Materials:

-

2-(Trifluoromethyl)benzyl bromide

-

Potassium cyanide

-

Absolute ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)benzyl bromide (0.31 mol), potassium cyanide (0.55 mol), 150 mL of water, and 600 mL of absolute ethanol.

-

Heat the mixture to reflux with stirring for 20 hours.

-

After cooling to room temperature, dilute the reaction mixture with 4 liters of water.

-

Extract the aqueous mixture with 500 mL of diethyl ether.

-

Dry the organic extract over anhydrous potassium carbonate.

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Reactivity and Stability

Detailed reactivity and stability studies for this compound are not extensively reported. However, its reactivity can be inferred from the functional groups present.

-

Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine. It can also participate in cycloaddition reactions.

-

Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It is generally stable to most reaction conditions.

-

Benzylic Protons: The protons on the carbon adjacent to the phenyl ring and the nitrile group are acidic and can be removed by a strong base, allowing for alkylation or other reactions at this position.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]

Biological Activity and Potential Applications

There is limited direct information on the biological activity of this compound. However, the benzonitrile scaffold is present in numerous biologically active compounds, and the trifluoromethyl group is a common motif in pharmaceuticals known to enhance metabolic stability and binding affinity.

Derivatives of benzonitrile have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[8] For instance, some benzonitrile-containing compounds have been shown to inhibit tubulin polymerization, a key process in cell division, making them of interest in cancer research.[8]

The trifluoromethyl group is known to increase lipophilicity, which can improve a compound's ability to cross cell membranes.[9][10] It can also block metabolic pathways, leading to a longer half-life in vivo.[10]

Given these general properties of its constituent moieties, this compound is a promising starting material for the synthesis of novel therapeutic agents. Its derivatives have been used to prepare non-peptide CCR1 receptor antagonists and interleukin-6 inhibitors.[5]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS). Store the compound in a tightly sealed container in a cool, dry place.[7]

References

- 1. This compound | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 3038-47-9 | TCI AMERICA [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 3038-47-9 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetonitrile (CAS 3038-47-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)phenylacetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications in medicinal chemistry, with a focus on its role in the development of novel therapeutics.

Core Chemical Information

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3038-47-9 | [1][2] |

| Molecular Formula | C₉H₆F₃N | [1][2] |

| Molecular Weight | 185.15 g/mol | [1] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid | [2] |

| Melting Point | 32-35 °C (lit.) | [1] |

| Boiling Point | 92 °C at 11 mmHg | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Linear Formula | CF₃C₆H₄CH₂CN | [1] |

| Synonyms | 2-(Trifluoromethyl)benzyl cyanide, o-Trifluoromethylphenylacetonitrile | [2][3] |

Spectroscopic Data

Table 2: Key Spectroscopic Data for this compound

| Data Type | Key Peaks/Signals |

| Mass Spectrometry (m/z) | 185 (M+), 165, 116 |

| Infrared (IR) Spectroscopy | Information available through spectral databases. |

| ¹H NMR Spectroscopy | Spectral data is available in the literature. |

| ¹³C NMR Spectroscopy | Spectral data is available in the literature. |

Note: Detailed spectral charts and peak assignments can be found in various chemical databases and literature sources.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic substitution of a benzyl halide with a cyanide salt. The following protocol is a representative example.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis from o-trifluoromethylbenzyl bromide.

Materials:

-

o-Trifluoromethylbenzyl bromide

-

Potassium cyanide

-

Absolute ethanol

-

Water

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

A mixture of o-trifluoromethylbenzyl bromide (0.31 mol), potassium cyanide (0.55 mol), 150 ml of water, and 600 ml of absolute ethanol is prepared in a suitable reaction vessel.

-

The mixture is stirred and heated under reflux for 20 hours.

-

After the reaction is complete, the mixture is diluted with 4 liters of water.

-

The aqueous solution is extracted with 500 ml of diethyl ether.

-

The ether extract is dried over anhydrous potassium carbonate.

-

The solvent is removed by evaporation.

-

The crude product is purified by distillation to yield this compound.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of small molecule inhibitors for various therapeutic targets.

Intermediate in the Synthesis of Interleukin-6 (IL-6) Inhibitors

This compound serves as a precursor for the synthesis of cyclopentimidazopyridinone and related compounds, which have been investigated as inhibitors of interleukin-6 (IL-6).[4] IL-6 is a pro-inflammatory cytokine implicated in a range of inflammatory diseases and cancers.[5][6] Small molecule inhibitors that can disrupt the IL-6 signaling pathway are of significant therapeutic interest.[7][8][9]

The IL-6 signaling cascade is initiated by the binding of IL-6 to its receptor (IL-6R), which then recruits the signal-transducing protein gp130. This leads to the activation of downstream pathways, primarily the JAK/STAT pathway. Small molecule inhibitors derived from this compound can be designed to interfere with the formation of the active signaling complex.

IL-6 Signaling Pathway and Point of Inhibition

Caption: Inhibition of the IL-6 signaling pathway by a small molecule antagonist.

Precursor for Non-Peptide CCR1 Receptor Antagonists

This compound is also utilized in the preparation of non-peptide antagonists for the C-C chemokine receptor type 1 (CCR1).[10] CCR1 is implicated in inflammatory and autoimmune diseases, making its antagonists potential therapeutic agents. The synthesis of these antagonists often involves multi-step reactions where the phenylacetonitrile derivative is a key starting material.

General Application Workflow in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[1] It is a combustible liquid and should be stored in a well-ventilated place.[1]

Table 3: Hazard Information for this compound

| Hazard Statement | GHS Classification |

| H302 + H312 + H332 | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 |

| H315 | Skin Irritation, Category 2 |

| H319 | Eye Irritation, Category 2 |

| H335 | Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 |

This guide provides a summary of the available technical information on this compound. Researchers should consult the primary literature and safety data sheets for more detailed information.

References

- 1. This compound 98 3038-47-9 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [drugfuture.com]

- 4. This compound | 3038-47-9 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. "Taming the Cytokine Storm: Small Molecule Inhibitors Targeting IL-6/IL" by Komal Zia, Mohammad Nur-e-Alam et al. [digitalcommons.chapman.edu]

- 9. Discovery of a Novel Small-molecule Interleukin-6 Inhibitor Through Virtual Screening Using Artificial Intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel non-peptide CCR1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetonitrile (C₉H₆F₃N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)phenylacetonitrile, a key fluorinated building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, and established synthetic protocols. Furthermore, it explores its pivotal role as a precursor in the synthesis of various biologically active molecules, including non-peptide CCR1 receptor antagonists, tubulin polymerization inhibitors, and androgen receptor antagonists. Detailed experimental methodologies for its synthesis and its application in the formation of complex derivatives are provided. The guide also visualizes the fundamental signaling pathways associated with the targets of these derivatives, offering a deeper understanding of their mechanism of action for professionals in drug discovery and development.

Core Compound Properties

This compound is a versatile chemical intermediate valued for the unique properties conferred by its trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its application in synthetic chemistry, providing insights into its reactivity, purity, and structural characteristics.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₃N | [1][2][3][4][5] |

| Molecular Weight | 185.15 g/mol | [1][2][3][4][5] |

| CAS Number | 3038-47-9 | [1][2][3][4] |

| Appearance | White or colorless to yellow to orange powder/lump/clear liquid | [1] |

| Melting Point | 32-35 °C | [4][6] |

| Boiling Point | 92 °C @ 11 mmHg | [1][6] |

| Synonyms | 2-(Trifluoromethyl)benzyl cyanide, o-Trifluoromethylphenylacetonitrile | [6][7] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Key Peaks/Signals | Source |

| ¹H NMR | Data available | [8] |

| ¹³C NMR | Data available | [8] |

| Mass Spectrometry | Major fragments at m/z 185, 165, 116, 109 | [8] |

| FTIR | Data available on melt (liquid) and ATR-Neat techniques | [8][9] |

Synthesis and Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent use in the formation of more complex molecules.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of o-trifluoromethylbenzyl bromide with potassium cyanide.[3]

Experimental Protocol:

-

A mixture of 75 g (0.31 mole) of o-trifluoromethylbenzyl bromide, 120 g (0.55 mole) of potassium cyanide, 150 ml of water, and 600 ml of absolute ethanol is prepared in a suitable reaction vessel.[3]

-

The mixture is stirred and heated under reflux for 20 hours.[3]

-

Upon completion, the reaction mixture is cooled and diluted with 4 liters of water.[3]

-

The aqueous solution is extracted with 500 ml of diethyl ether.[3]

-

The ether extract is dried over anhydrous potassium carbonate and the solvent is evaporated.[3]

-

The crude product is purified by distillation to yield the desired this compound (boiling point 103°-105° C at 10 mmHg).[3]

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for a variety of molecules with therapeutic potential. Its trifluoromethylphenyl moiety is a common feature in modern drug candidates.

This compound is utilized in the facile synthesis of 1,2,3,4-tetrasubstituted naphthalenes through a condensation reaction with other aromatic acetonitriles under basic conditions.[4][6] These naphthalene derivatives are important scaffolds in medicinal chemistry and materials science.[10][11]

General Experimental Protocol:

-

To a solution of this compound and a chosen aromatic acetonitrile derivative in a suitable solvent (e.g., THF, DMF), a strong base (e.g., sodium hydride, potassium tert-butoxide) is added at a controlled temperature.

-

The reaction is stirred, typically at elevated temperatures, to facilitate the condensation and cyclization cascade.

-

The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a proton source (e.g., ammonium chloride solution).

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the 1,2,3,4-tetrasubstituted naphthalene.

This compound is a key intermediate in the preparation of non-peptide CCR1 receptor antagonists.[6] These antagonists are of significant interest for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[12][13]

General Experimental Protocol:

-

The nitrile group of this compound can be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.

-

The resulting 2-(2-(trifluoromethyl)phenyl)ethan-1-amine is then coupled with a suitably functionalized carboxylic acid or acyl chloride, often containing a heterocyclic core common in CCR1 antagonists, using standard peptide coupling reagents (e.g., HATU, HOBt) or by direct acylation.

-

Alternatively, the nitrile can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation reactions.

-

Subsequent reaction steps may involve modifications to the heterocyclic core or other parts of the molecule to optimize potency and pharmacokinetic properties.

-

Purification at each step is typically performed using column chromatography or recrystallization.

Biological Significance and Signaling Pathways

Derivatives of this compound have been shown to interact with several important biological targets. The following sections describe the associated signaling pathways, providing a rationale for their therapeutic applications.

CCR1 Antagonism in Inflammation

CCR1 is a G protein-coupled receptor that plays a critical role in the recruitment of leukocytes to sites of inflammation.[13][14] Its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are upregulated in inflammatory conditions.[12][13] Antagonists derived from this compound block this interaction, thereby reducing the inflammatory response.[15][16]

Caption: CCR1 signaling pathway and its inhibition by antagonists.

Inhibition of Tubulin Polymerization in Cancer

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are crucial for cell division.[17] Phenylacetonitrile derivatives have been developed as tubulin polymerization inhibitors.[7][18] These agents bind to tubulin, preventing the formation of microtubules, which leads to mitotic arrest in the G2/M phase and subsequent apoptosis in cancer cells.[17][18]

Caption: Mechanism of tubulin polymerization inhibitors.

Androgen Receptor Antagonism in Prostate Cancer

The androgen receptor (AR) is a ligand-activated transcription factor that is a key driver of prostate cancer cell growth and survival.[2][8] Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus and activates the transcription of target genes.[3][9] AR antagonists, for which phenylacetonitrile derivatives can serve as precursors, competitively bind to the AR, preventing its activation and nuclear translocation, thereby inhibiting the growth of prostate cancer cells.[19]

Caption: Androgen receptor signaling and its antagonism.

Conclusion

This compound, with the confirmed molecular formula C₉H₆F₃N and a molecular weight of 185.15 g/mol , is a cornerstone building block in contemporary chemical synthesis. Its utility is demonstrated in its application as a precursor to a range of biologically active compounds targeting inflammatory diseases and cancer. The experimental protocols and pathway diagrams provided in this guide are intended to support researchers and drug development professionals in leveraging the potential of this versatile molecule for the creation of novel therapeutics and advanced materials.

References

- 1. abeomics.com [abeomics.com]

- 2. mdpi.com [mdpi.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry [rjsocmed.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereo flexible synthesis of the C8–C23 fragment of antarlides, androgen receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Portico [access.portico.org]

- 13. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CCR1 - Wikipedia [en.wikipedia.org]

- 15. karger.com [karger.com]

- 16. CCR1 antagonist as a potential modulator of inflammatory, autophagic, and apoptotic markers in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 2-(Trifluoromethyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 2-(Trifluoromethyl)phenylacetonitrile (CAS No. 3038-47-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines the reported physical constants and provides standardized experimental protocols for their determination.

Physicochemical Data Summary

The melting and boiling points of a compound are critical physical properties that indicate its purity and are essential for process development and quality control in drug discovery and manufacturing. The data for this compound are summarized below.

| Property | Value | Conditions |

| Melting Point | 31 °C | Not Specified |

| 32-35 °C | (lit.)[1][2] | |

| Boiling Point | 92 °C | at 11 mmHg[2][3] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections describe generalized, standard laboratory procedures for establishing these values.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for the precise determination of a substance's melting point.[4][5] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the melting range.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[4]

-

Capillary Tube Loading: Press the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[1]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination: Conduct an initial rapid heating (e.g., 4-5°C per minute) to determine an approximate melting range.[1][6] This provides a target for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[1] Insert a new sample and heat at a controlled, slower rate (1-2°C per minute) when the temperature is approximately 15°C below the expected melting point.[1][5]

-

Data Recording: Record the temperature at which the first sign of melting is observed (the substance begins to turn to liquid) and the temperature at which the entire sample has completely melted. This range is the melting point of the substance. For high accuracy, the procedure should be repeated at least twice with fresh samples.[1]

Boiling Point Determination: Distillation Method at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure (vacuum distillation) is the preferred method.[3] This lowers the temperature at which the liquid boils.[3]

Procedure:

-

Apparatus Assembly: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks.

-

Sample Introduction: Place a sufficient quantity of this compound (typically >5 mL) and a boiling chip or magnetic stir bar into the distilling flask.[2]

-

System Sealing and Evacuation: Seal the apparatus and connect it to a vacuum source (e.g., a water aspirator or vacuum pump). Reduce the pressure within the system to the desired level (e.g., 11 mmHg).

-

Heating: Begin gently and uniformly heating the distilling flask.

-

Temperature Stabilization: As the liquid begins to boil, vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize as the vapor and liquid reach equilibrium.

-

Data Recording: Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer. This is the boiling point at that specific reduced pressure.[2] It is crucial to ensure the thermometer bulb is properly positioned in the vapor path to get an accurate reading.[2]

References

2-(Trifluoromethyl)phenylacetonitrile spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for 2-(trifluoromethyl)phenylacetonitrile. Due to the limited availability of publicly accessible, detailed spectral assignments for this specific compound, this document presents available data, general experimental protocols, and interpretive frameworks to assist researchers in its characterization.

Data Presentation

For comparative purposes, the spectral data for the structurally related compound, 2-(trifluoromethyl)benzonitrile , is presented below. It is crucial to note that this compound lacks the methylene (-CH₂) group present in this compound, and therefore, its spectral data will differ significantly, particularly in the ¹H NMR and the chemical shift of the carbon atoms in the side chain.

Table 1: NMR Spectral Data for the Related Compound 2-(Trifluoromethyl)benzonitrile

| Nucleus | Spectrometer Frequency (MHz) | Solvent | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

| ¹H | 400 | CDCl₃ | 7.86-7.68 (m, 4H) | - |

| ¹³C | 100 | CDCl₃ | 134.8, 133.1, 132.7, 132.4, 126.8, 122.5, 115.6, 110.2 | q, J = 3 Hz (for 126.8 ppm peak); q, J = 272 Hz (for 122.5 ppm peak) |

| ¹⁹F | 376 | CDCl₃ | -62.05 (s, 3F) | - |

Source: Supporting Information for a research article. The data pertains to a compound identified as 2-(trifluoromethyl)benzonitrile.

Experimental Protocols

The following provides a generalized methodology for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra for a compound such as this compound.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

-

Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added to the solution. TMS provides a reference signal at 0 ppm. For ¹⁹F NMR, an external or internal standard such as trifluorotoluene may be used.

-

Transfer: The resulting solution is filtered through a small plug of glass wool into a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is acquired using a fluorine-sensitive probe. ¹H decoupling may be employed to remove ¹H-¹⁹F coupling and simplify the spectrum.

Mandatory Visualization

The following diagrams illustrate the general workflow for NMR analysis and the logical relationships in spectral data interpretation.

Caption: Experimental Workflow for NMR Analysis.

Caption: Logical Relationships in NMR Spectral Interpretation.

References

Spectroscopic Analysis of 2-(Trifluoromethyl)phenylacetonitrile: An In-depth Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of 2-(Trifluoromethyl)phenylacetonitrile using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectral data, experimental methodologies, and fragmentation patterns of the compound.

Introduction

This compound, a substituted aromatic nitrile, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a trifluoromethyl group and a nitrile group on a phenylacetonitrile backbone, imparts unique physicochemical properties that are of interest in medicinal chemistry. Accurate analytical characterization is crucial for its identification, purity assessment, and quality control. This guide focuses on two primary spectrometric techniques: Fourier Transform Infrared (FTIR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

Compound Information:

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 3038-47-9[1][2] |

| Molecular Formula | C₉H₆F₃N[1] |

| Molecular Weight | 185.15 g/mol [1] |

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Expected Infrared Absorption Data

The following table summarizes the expected characteristic IR absorption bands for this compound based on the functional groups present in its structure.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| C≡N (Nitrile) | 2260 - 2220 | Strong, sharp absorption characteristic of the nitrile group in an aromatic compound. |

| C-F (Trifluoromethyl) | 1350 - 1100 | Strong, broad absorptions due to C-F stretching vibrations. |

| C=C (Aromatic) | 1600 - 1450 | Multiple medium to weak bands from the stretching of the carbon-carbon bonds in the phenyl ring. |

| C-H (Aromatic) | 3100 - 3000 | Weak to medium absorptions from the stretching of C-H bonds on the aromatic ring. |

| C-H (Aliphatic) | 2960 - 2850 | Weak absorptions from the stretching of the C-H bonds of the methylene (-CH₂-) group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes the procedure for obtaining an IR spectrum of liquid this compound using an ATR-FTIR spectrometer.[3][4]

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup and self-check procedures.

-

Crystal Cleaning: Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a soft, lint-free cloth soaked in a suitable solvent such as isopropanol to remove any residues. Allow the solvent to evaporate completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[3] For solid samples, ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically processed by the instrument software, which performs the background subtraction and Fourier transform to generate the final infrared spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern that can be used for structural elucidation.[5]

Mass Spectrometry Data

The electron ionization mass spectrum of this compound shows several characteristic peaks. The key fragments observed in the GC-MS analysis are summarized in the table below.[1]

| m/z | Proposed Fragment Ion | Formula | Description |

| 185 | [C₉H₆F₃N]⁺ | [M]⁺ | Molecular Ion |

| 166 | [C₉H₅F₂N]⁺ | [M-HF]⁺ | Loss of hydrogen fluoride |

| 116 | [C₈H₆N]⁺ | [M-CF₃]⁺ | Loss of the trifluoromethyl radical |

| 89 | [C₇H₅]⁺ | Tropylium-like ion | Rearrangement and fragmentation |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions can be rationalized as follows:

-

Molecular Ion Formation: The initial event is the removal of an electron from the molecule to form the molecular ion, [M]⁺, at m/z 185.

-

Loss of HF: A common fragmentation pathway for fluorine-containing compounds is the loss of a neutral hydrogen fluoride (HF) molecule, leading to the fragment at m/z 166.

-

Loss of Trifluoromethyl Radical: Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group results in the loss of a trifluoromethyl radical (•CF₃), generating the stable ion at m/z 116. This is often a prominent peak.

-

Formation of Tropylium-like Ion: Further fragmentation and rearrangement of the [M-CF₃]⁺ ion can lead to the formation of a tropylium-like ion or other aromatic fragments, such as the peak observed at m/z 89.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for acquiring an EI-mass spectrum of this compound, typically coupled with a gas chromatograph (GC) for sample introduction.[5][6]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS System Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

-

Oven Program: Program the GC oven temperature to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 280 °C), and then hold for a few minutes.

-

Carrier Gas: Use an inert carrier gas, typically helium or hydrogen, at a constant flow rate.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Select Electron Ionization (EI).

-

Ionization Energy: Set the electron energy to the standard 70 eV to ensure reproducible fragmentation patterns.[5]

-

Ion Source Temperature: Maintain the ion source at a high temperature (e.g., 230 °C) to prevent condensation of the sample.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system. The instrument software will automatically acquire the mass spectra of the components as they elute from the GC column.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and the characteristic fragment ions.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the proposed mass spectrometry fragmentation pathway.

References

- 1. This compound | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. agilent.com [agilent.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetonitrile (o-Trifluoromethylbenzyl cyanide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)phenylacetonitrile, a key building block in modern organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and significant applications, with a focus on its role as a precursor to pharmacologically active molecules.

Chemical Identity and Synonyms

This compound is an aromatic nitrile featuring a trifluoromethyl group at the ortho position of the phenyl ring. This substitution pattern imparts unique chemical properties that are leveraged in various synthetic applications.

A variety of synonyms and identifiers are used in literature and commercial listings for this compound. The most common of these are provided below to aid in comprehensive literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]acetonitrile[1] |

| Common Synonym | o-Trifluoromethylbenzyl cyanide[2] |

| CAS Number | 3038-47-9[1] |

| Molecular Formula | C₉H₆F₃N[1][2] |

| Molecular Weight | 185.15 g/mol [1][2] |

| InChI | InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2[1] |

| InChIKey | QXDCZSJGEUSERL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC#N)C(F)(F)F[1] |

| Additional Synonyms | 2-(Trifluoromethyl)benzeneacetonitrile, (2-Trifluoromethylphenyl)acetonitrile, o-(Trifluoromethyl)phenylacetonitrile, 2-(2-(Trifluoromethyl)phenyl)acetonitrile[2][3] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Melting Point | 32-35 °C (lit.) | [2] |

| Boiling Point | 103-105 °C at 10 mmHg; 213.0±35.0 °C at 760 mmHg | [2][4] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 89.4±0.0 °C | [2] |

| Refractive Index | 1.4630 | [5] |

| LogP | 2.02 | [2] |

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Data/Reference |

| ¹H NMR | Available from commercial suppliers like Sigma-Aldrich.[1] |

| ¹³C NMR | Available from commercial suppliers like Sigma-Aldrich.[1] |

| FTIR | Available in public databases such as SpectraBase.[1][6] |

| Mass Spectrometry (GC-MS) | Available in public databases such as PubChem and NIST.[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a benzyl halide with a cyanide salt. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

o-Trifluoromethylbenzyl bromide (75 g, 0.31 mole)[4]

-

Potassium cyanide (120 g, 0.55 mole)[4]

-

Absolute ethanol (600 mL)[4]

-

Water (150 mL)[4]

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

A mixture of 75 g (0.31 mole) of o-trifluoromethylbenzyl bromide, 120 g (0.55 mole) of potassium cyanide, 150 mL of water, and 600 mL of absolute ethanol is stirred and heated under reflux for 20 hours.[4]

-

The reaction mixture is then diluted with 4 liters of water.[4]

-

The aqueous mixture is extracted with 500 mL of diethyl ether.[4]

-

The ether extract is dried over anhydrous potassium carbonate and then evaporated.[4]

-

The crude product is purified by distillation to yield 45 g of this compound (b.p. 103-105 °C at 10 mm Hg).[4]

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including those with significant biological activity.

Synthesis of Substituted Naphthalenes

This compound is utilized in the facile synthesis of 1,2,3,4-tetrasubstituted naphthalenes through a condensation reaction with other aromatic acetonitriles under basic conditions.[5]

Precursor to Biologically Active Compounds

This compound is a key starting material for the synthesis of various pharmaceutical candidates.

Caption: Synthetic utility of this compound.

-

Non-peptide CCR1 Receptor Antagonists: It has been used in the preparation of non-peptide antagonists for the C-C chemokine receptor type 1 (CCR1), a target for inflammatory diseases.[5]

-

Interleukin-6 Inhibitors: The compound has also been employed in the synthesis of cyclopentimidazopyridinones and related compounds that act as inhibitors of interleukin-6 (IL-6), a cytokine involved in inflammation and immunity.[5]

Functional Group Transformations

The nitrile functionality of this compound can be readily transformed into other important functional groups.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(Trifluoromethyl)phenylacetic acid, another valuable synthetic intermediate.

-

Reduction to Amine: The nitrile can be reduced to the corresponding primary amine, 2-[2-(trifluoromethyl)phenyl]ethanamine, which is a precursor for various other compounds.

Signaling Pathways

Currently, there is no direct evidence in the public domain to suggest that this compound itself is an active modulator of specific signaling pathways. Its significance in drug development is primarily as a key structural motif and building block for the synthesis of molecules that target specific biological pathways, such as those involving the CCR1 receptor and IL-6 signaling. The trifluoromethyl group often enhances the metabolic stability and binding affinity of the final drug candidates.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

This technical guide provides a summary of the available information on this compound. Researchers should always consult the relevant primary literature and safety data sheets before use.

References

- 1. This compound | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)benzyl cyanide | CAS#:3038-47-9 | Chemsrc [chemsrc.com]

- 3. 2-(Trifluoromethyl)benzyl Cyanide; nc1r bxfff; o-trifluoromethylbenzyl cyanide; o-Trifluoromethylphenylacetonitrile; this compound; 2-(2-(Trifluoromethyl)phenyl)acetonitrile | Chemrio [chemrio.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 3038-47-9 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. fishersci.com [fishersci.com]

Physical and chemical properties of 2-(Trifluoromethyl)phenylacetonitrile

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetonitrile

Compound Identification and Core Properties

This compound, also known as o-Trifluoromethylbenzyl cyanide, is an organofluorine compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and safety information.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 3038-47-9[1][2][3][4] |

| Molecular Formula | C₉H₆F₃N[1][2][3][4] |

| Molecular Weight | 185.15 g/mol [1][2][3][4] |

| IUPAC Name | 2-[2-(trifluoromethyl)phenyl]acetonitrile[3] |

| Synonyms | 2-(Trifluoromethyl)benzyl cyanide, o-Trifluoromethylphenylacetonitrile[2] |

| EC Number | 221-239-9[3][4] |

| MDL Number | MFCD00001903[1][4] |

Physicochemical Properties

The compound's properties are largely dictated by the electron-withdrawing nature of the trifluoromethyl group and the polarity of the nitrile functional group.

Tabulated Physical Properties

| Property | Value | Source |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid.[1][2] | Visual Inspection |

| Melting Point | 31-35 °C[1][2][4] | Literature |

| Boiling Point | 92 °C at 11 mmHg[1][2] / 103-105 °C at 10 mmHg[5] | Literature |

| Density | 1.236 g/mL at 25 °C[6] | Literature |

| Flash Point | 89 °C (192.2 °F) - closed cup[4] | Literature |

| Refractive Index (n20/D) | 1.4630[2] | Literature |

| Solubility | Soluble in common organic solvents like ethanol and ether; insoluble in water.[1][6] | Experimental |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound.

Tabulated Spectroscopic Information

| Technique | Data Highlights |

| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectra confirm the presence of the trifluoromethyl group and the substituted phenyl ring.[7] |

| Infrared (IR) Spectroscopy | The spectrum shows characteristic peaks for the nitrile (C≡N) and C-F bonds.[3][8] |

| Mass Spectrometry (MS) | The molecular ion peak corresponds to the compound's molecular weight.[3] |

Chemical Properties and Reactivity

This compound is valued for its stability and effectiveness in a range of chemical reactions.[1] Its trifluoromethyl group enhances reactivity and modifies the electronic properties of resulting molecules.[1]

-

Nucleophilic Substitution: The compound readily participates in nucleophilic substitution reactions.[1]

-

Coupling Reactions: It can be used in coupling reactions to form more complex organic structures.[1]

-

Synthetic Applications: It is a key intermediate for synthesizing biologically active molecules, including pharmaceuticals targeting neurological disorders and agrochemicals like pesticides and herbicides.[1] It has been specifically used in the preparation of non-peptide CCR1 receptor antagonists and interleukin-6 inhibitors.[2]

// Nodes sub [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Structural Features struct_features [label="Structural Features", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; trifluoromethyl [label="Trifluoromethyl Group\n(-CF3)", fillcolor="#FFFFFF", fontcolor="#202124"]; nitrile [label="Nitrile Group\n(-CN)", fillcolor="#FFFFFF", fontcolor="#202124"]; phenyl [label="Phenyl Ring", fillcolor="#FFFFFF", fontcolor="#202124"];

// Properties props [label="Key Properties", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactivity [label="Enhanced Reactivity", fillcolor="#FFFFFF", fontcolor="#202124"]; solubility [label="Organic Solvent\nSolubility", fillcolor="#FFFFFF", fontcolor="#202124"]; stability [label="Chemical Stability", fillcolor="#FFFFFF", fontcolor="#202124"];

// Applications apps [label="Primary Applications", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pharma [label="Pharmaceuticals\n(e.g., CCR1 Antagonists)", fillcolor="#FFFFFF", fontcolor="#202124"]; agro [label="Agrochemicals\n(Pesticides, Herbicides)", fillcolor="#FFFFFF", fontcolor="#202124"]; synthesis [label="Organic Synthesis\nBuilding Block", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges sub -> struct_features [color="#5F6368"]; struct_features -> trifluoromethyl [color="#5F6368"]; struct_features -> nitrile [color="#5F6368"]; struct_features -> phenyl [color="#5F6368"];

trifluoromethyl -> reactivity [label="e- withdrawing", fontsize=10, fontcolor="#EA4335", color="#EA4335"]; nitrile -> reactivity [label="versatile handle", fontsize=10, fontcolor="#EA4335", color="#EA4335"];

struct_features -> props [color="#5F6368"]; props -> reactivity [color="#5F6368"]; props -> solubility [color="#5F6368"]; props -> stability [color="#5F6368"];

props -> apps [color="#5F6368"]; apps -> pharma [color="#5F6368"]; apps -> agro [color="#5F6368"]; apps -> synthesis [color="#5F6368"]; } END_DOT

Experimental Protocols

Synthesis of this compound

A common method for synthesizing the title compound involves the reaction of o-trifluoromethylbenzyl bromide with potassium cyanide.[5]

Materials:

-

o-Trifluoromethylbenzyl bromide (75 g, 0.31 mol)

-

Potassium cyanide (120 g, 0.55 mol)

-

Water (150 ml)

-

Absolute ethanol (600 ml)

-

Ether

-

Anhydrous potassium carbonate

Procedure:

-

A mixture of o-trifluoromethylbenzyl bromide, potassium cyanide, water, and absolute ethanol is stirred and heated under reflux for 20 hours.[5]

-

The reaction mixture is then diluted with 4 liters of water.[5]

-

The aqueous solution is extracted with 500 ml of ether.[5]

-

The ether extract is dried over anhydrous potassium carbonate and then evaporated to remove the solvent.[5]

-

The crude product is purified by distillation to yield the desired product.[5]

Expected Yield: 45 g, with a boiling point of 103°-105° C./10 mm.[5]

// Nodes start [label="Start Materials:\no-Trifluoromethylbenzyl Bromide\nPotassium Cyanide\nEthanol, Water", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reflux [label="1. Mix & Reflux\nStir and heat under reflux\nfor 20 hours.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="2. Dilution\nAdd 4L of water to the\nreaction mixture.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="3. Extraction\nExtract the aqueous solution\nwith 500ml of ether.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="4. Drying & Evaporation\nDry the ether extract over K2CO3\nand evaporate the solvent.", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="5. Purification\nDistill the crude product\n(103-105°C @ 10 mmHg).", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reflux; reflux -> dilute; dilute -> extract; extract -> dry; dry -> distill; distill -> end; } END_DOT

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H301/H302: Toxic or harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

Precautionary Statements:

-

P261 & P264: Avoid breathing dust/fumes and wash skin thoroughly after handling.[2][4]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.[4]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P405: Store locked up.

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[6][9] Keep containers tightly sealed. Recommended storage temperature is refrigerated (0-10°C).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3038-47-9 [chemicalbook.com]

- 3. This compound | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | Properties, Safety, Applications & Supplier China [nj-finechem.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

2-(Trifluoromethyl)phenylacetonitrile structural information and SMILES string

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetonitrile

This guide provides a comprehensive overview of the structural information, chemical properties, and synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Structural Information and Chemical Properties

This compound is an aromatic nitrile featuring a trifluoromethyl group at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and reactivity.

SMILES String: FC(F)(F)c1ccccc1CC#N

The Simplified Molecular Input Line Entry System (SMILES) string provides a line notation for the structure of the molecule.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N | PubChem |

| Molecular Weight | 185.15 g/mol | |

| CAS Number | 3038-47-9 | |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | 32-35 °C | |

| Boiling Point | 92 °C at 11 mmHg | TCI Chemicals |

| InChI Key | QXDCZSJGEUSERL-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of o-trifluoromethylbenzyl bromide with potassium cyanide.[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound:[1]

Materials:

-

o-Trifluoromethylbenzyl bromide (75 g, 0.31 mole)

-

Potassium cyanide (120 g, 0.55 mole)

-

Water (150 ml)

-

Absolute ethanol (600 ml)

-

Ether

-

Anhydrous potassium carbonate

Procedure:

-

A mixture of 75 g (0.31 mole) of o-trifluoromethylbenzyl bromide, 120 g (0.55 mole) of potassium cyanide, 150 ml of water, and 600 ml of absolute ethanol is prepared in a suitable reaction vessel.

-

The mixture is stirred and heated under reflux for 20 hours.

-

After the reflux period, the reaction mixture is diluted with 4 liters of water.

-

The aqueous mixture is then extracted with 500 ml of ether.

-

The ether extract is dried over anhydrous potassium carbonate.

-

The solvent is evaporated from the dried extract.

-

The crude product is purified by distillation to yield 45 g of this compound. The product has a boiling point of 103°-105° C at 10 mm Hg.

Biological Activity and Signaling Pathways

While this compound is a valuable building block in the synthesis of biologically active molecules, there is limited publicly available information on its specific biological activity, mechanism of action, or associated signaling pathways.[2] Its derivatives, however, have been investigated for various pharmacological applications. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of compounds, making them promising candidates for drug development.[3]

Research has indicated that derivatives of similar phenylacetonitrile compounds may exhibit anti-inflammatory and antimicrobial properties.[4] The nitrile group itself is a key functional group in drug design due to its ability to form strong interactions with biological targets.[5] However, specific signaling pathways directly modulated by this compound have not been elucidated in the available literature.

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 4. 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, 97% [benchchem.com]

- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 2-(Trifluoromethyl)phenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(trifluoromethyl)phenylacetonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the established experimental protocols to determine its solubility profile accurately.

Introduction to this compound

This compound, also known as o-trifluoromethylbenzyl cyanide, is an organic compound with the chemical formula C₉H₆F₃N. Its structure consists of a phenyl ring substituted with a trifluoromethyl group at the ortho-position and an acetonitrile group. The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, such as its lipophilicity and reactivity, which in turn affects its solubility in different solvent systems. The trifluoromethyl group is known to enhance the solubility of compounds in various organic solvents[1].

Qualitative Solubility Profile

General observations from chemical suppliers and related literature indicate the following qualitative solubility characteristics for this compound:

-

Water: Insoluble[2].

-

Organic Solvents: Generally soluble in common organic solvents. Specific mentions include:

This general solubility in organic solvents makes it a versatile intermediate for a variety of chemical transformations. However, for process optimization and regulatory purposes, precise quantitative data is essential.

Quantitative Solubility Determination

The following section provides a template for presenting quantitative solubility data. The subsequent sections detail the experimental protocols that can be employed to generate this data.

Data Presentation

The solubility of this compound should be determined across a range of temperatures in various organic solvents. The data can be presented in terms of mole fraction (x₁), mass fraction, or grams of solute per 100 g of solvent.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | Acetone | Ethyl Acetate |

| 293.15 | Data | Data | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data | Data | Data |

Note: This table is a template. The "Data" fields should be populated with experimentally determined values.

Experimental Protocols for Solubility Determination

Several well-established methods can be used to determine the solubility of this compound. The choice of method may depend on the required accuracy, the properties of the solvent, and the available analytical instrumentation.

Isothermal Saturation/Gravimetric Method

This is a classical and straightforward method for determining equilibrium solubility.

Principle: A supersaturated solution is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the solid residue.

Apparatus and Materials:

-

This compound (solute)

-

Selected organic solvents

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.

-

Sample Collection: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter to avoid withdrawal of any solid particles.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Weighing: Once the solvent is completely removed, weigh the dish or vial containing the solid residue. The difference in weight gives the mass of the dissolved solute.

-

Calculation: The solubility can then be calculated in the desired units (e.g., g/100g of solvent, mole fraction).

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is highly accurate and is particularly useful for determining the solubility of compounds in complex mixtures or when only small sample volumes are available.

Principle: A saturated solution is prepared and equilibrated as in the gravimetric method. The supernatant is then diluted and its concentration is determined by HPLC using a calibration curve.

Apparatus and Materials:

-

Same as for the gravimetric method

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for dilutions

-

Mobile phase for HPLC

Procedure:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the gravimetric method.

-

Sample Collection and Dilution: After equilibration, withdraw a small, known volume of the clear supernatant using a filtered syringe. Dilute the sample quantitatively with a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations.

-

HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system. Record the peak areas from the chromatograms.

-

Calibration Curve: Plot a graph of peak area versus concentration for the standard solutions to generate a calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration of the original saturated solution to determine the solubility.

UV-Visible Spectrophotometry Method

This method is rapid and convenient if the solute has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Principle: A saturated solution is prepared and equilibrated. The supernatant is then diluted, and its absorbance is measured. The concentration is determined using a calibration curve based on Beer-Lambert's law.

Apparatus and Materials:

-

Same as for the gravimetric method

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 of the gravimetric method.

-

Sample Collection and Dilution: Withdraw a known volume of the clear supernatant and dilute it quantitatively with the solvent to an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations.

-

Spectrophotometric Analysis: Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution.

Workflow and Process Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion